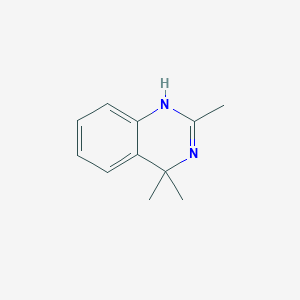

8-fluoro-1-methylquinolin-2(1H)-one

Vue d'ensemble

Description

La 8-fluoro-1-méthylquinolin-2(1H)-one est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de la 8-fluoro-1-méthylquinolin-2(1H)-one implique généralement les étapes suivantes :

Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce, telles que la 8-fluoroquinoléine et les agents méthylant.

Méthylation : La 8-fluoroquinoléine subit une méthylation en position 1 à l’aide d’un agent méthylant comme l’iodure de méthyle en présence d’une base comme le carbonate de potassium.

Cyclisation : L’intermédiaire méthylé est ensuite soumis à une cyclisation en milieu acide pour former la structure de la quinolin-2(1H)-one.

Méthodes de production industrielle

La production industrielle de la 8-fluoro-1-méthylquinolin-2(1H)-one peut impliquer des conditions de réaction et des catalyseurs optimisés pour améliorer le rendement et la pureté. La synthèse à grande échelle utilise souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante.

Analyse Des Réactions Chimiques

Types de réactions

La 8-fluoro-1-méthylquinolin-2(1H)-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine N-oxyde.

Réduction : Les réactions de réduction peuvent convertir la quinolin-2(1H)-one en son amine correspondante.

Substitution : L’atome de fluor en position 8 peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Dérivés de la quinoléine N-oxyde.

Réduction : Dérivés d’amine correspondants.

Substitution : Divers dérivés de quinoléine substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

La 8-fluoro-1-méthylquinolin-2(1H)-one a plusieurs applications en recherche scientifique, notamment :

Chimie médicinale : Elle est utilisée comme élément constitutif de la synthèse d’agents thérapeutiques potentiels, en particulier dans le développement de médicaments anticancéreux et antimicrobiens.

Études biologiques : Le composé est utilisé dans des tests biologiques pour étudier ses effets sur diverses voies et cibles cellulaires.

Recherche chimique : Elle sert de composé modèle dans l’étude de la chimie de la quinoléine et le développement de nouvelles méthodes de synthèse.

Applications industrielles : Le composé est utilisé dans la synthèse de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.

Mécanisme D'action

Le mécanisme d’action de la 8-fluoro-1-méthylquinolin-2(1H)-one dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. La présence de l’atome de fluor peut améliorer l’affinité de liaison et la sélectivité envers ces cibles. Les voies exactes impliquées peuvent varier en fonction du contexte biologique spécifique et de la nature de la cible.

Comparaison Avec Des Composés Similaires

Composés similaires

8-fluoroquinoléine : Manque le groupe méthyle en position 1.

1-méthylquinolin-2(1H)-one : Manque l’atome de fluor en position 8.

8-chloro-1-méthylquinolin-2(1H)-one : Contient un atome de chlore au lieu d’un fluor en position 8.

Unicité

La 8-fluoro-1-méthylquinolin-2(1H)-one est unique en raison de la présence combinée de l’atome de fluor et du groupe méthyle, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. L’atome de fluor améliore la lipophilie et la stabilité métabolique, tandis que le groupe méthyle peut affecter les propriétés électroniques du composé et les interactions stériques.

Propriétés

IUPAC Name |

8-fluoro-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZCVCFJFSLWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295128 | |

| Record name | 8-Fluoro-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67805-54-3 | |

| Record name | 8-Fluoro-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67805-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915719.png)

![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)

![8-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11915741.png)

![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)

![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

![6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915776.png)